An In-depth Technical Guide on the Chemical Properties of (E)-8-Methyl-6-nonenoic Acid
An In-depth Technical Guide on the Chemical Properties of (E)-8-Methyl-6-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-8-Methyl-6-nonenoic acid is a medium-chain, branched, unsaturated fatty acid.[1] Its significance in the scientific community, particularly in the fields of biochemistry and pharmacology, is primarily due to its role as a key intermediate in the biosynthesis of capsaicin (B1668287) and its analogues.[2][3] Capsaicin is the main pungent compound in chili peppers and is the subject of extensive research for its analgesic and potential therapeutic properties. Understanding the chemical properties and synthesis of (E)-8-Methyl-6-nonenoic acid is therefore crucial for researchers working on the development of capsaicin-related drugs and for those studying the biochemical pathways of pungent compounds in plants. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (E)-8-Methyl-6-nonenoic acid.
Chemical and Physical Properties
(E)-8-Methyl-6-nonenoic acid is typically a yellow or light yellow oil at room temperature.[4] It is soluble in organic solvents such as chloroform, dichloromethane, methanol, ethanol, DMSO, and DMF.[2][4][5]
Table 1: Chemical and Physical Properties of (E)-8-Methyl-6-nonenoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [5][6] |
| Molecular Weight | 170.25 g/mol | [2] |
| CAS Number | 59320-77-3 | [5] |
| Appearance | Yellow oil | [4] |
| Boiling Point | 130-132 °C at 12 Torr | N/A |
| Density | 0.934 ± 0.06 g/cm³ (Predicted) | N/A |
| Refractive Index (n20/D) | 1.440-1.450 | [2] |
| Solubility | Soluble in chloroform, dichloromethane, methanol, DMF, DMSO, ethanol. | [2][4][5] |
| Storage Temperature | -20°C | [2] |
| Purity (typical) | ≥95% (may contain the Z-isomer) | [5] |
Spectral Data
Mass Spectrometry: The electron ionization (EI) mass spectrum of 8-Methyl-6-nonenoic acid is available in the NIST WebBook.[7]
Experimental Protocols
Synthesis of (E)-8-Methyl-6-nonenoic Acid
A common synthetic route to (E)-8-Methyl-6-nonenoic acid involves a Wittig reaction to form the carbon-carbon double bond, followed by isomerization to obtain the desired (E)-isomer.[8] The following protocol is based on a general procedure described in the literature.
Step 1: Synthesis of (Z)-8-Methyl-6-nonenoic acid via Wittig Reaction
This step involves the reaction of a triphenyl phosphonium (B103445) ylide, generated from 6-bromohexanoic acid, with isobutyraldehyde (B47883).
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Materials: 6-bromohexanoic acid, triphenylphosphine, isobutyraldehyde, a strong base (e.g., sodium hydride or n-butyllithium), and an appropriate anhydrous solvent (e.g., THF or DMSO).
-
Procedure:
-
Prepare the phosphonium salt by reacting 6-bromohexanoic acid with triphenylphosphine.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), deprotonate the phosphonium salt with a strong base in an anhydrous solvent to form the ylide.
-
Slowly add isobutyraldehyde to the ylide solution at a controlled temperature (often low temperatures, such as 0°C or -78°C, are used to improve selectivity).
-
Allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
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The crude product, primarily the (Z)-isomer, is purified.
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Step 2: Isomerization of (Z)- to (E)-8-Methyl-6-nonenoic Acid
The thermodynamically less stable (Z)-isomer is converted to the more stable (E)-isomer, often using nitrous acid.[8]
-
Materials: (Z)-8-Methyl-6-nonenoic acid, sodium nitrite (B80452) (NaNO₂), and an acidic solution.
-
Procedure:
-
Dissolve the (Z)-isomer in a suitable solvent.
-
Treat the solution with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid (e.g., HCl).
-
The reaction mixture is typically heated to facilitate the isomerization.
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After the reaction is complete (monitored by GC or NMR), the (E)-isomer is isolated and purified, often by vacuum distillation or column chromatography.
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Preparation of trans-8-Methyl-6-nonenoyl-CoA
For enzymatic studies, the CoA ester of the fatty acid is often required. This can be synthesized using an N-hydroxysuccinimide (NHS) ester intermediate.[9]
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Materials: (E)-8-Methyl-6-nonenoic acid, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC), coenzyme A (CoA), and suitable solvents (e.g., ethyl acetate (B1210297), a buffer solution).
-
Procedure:
-
Activate the carboxylic acid by reacting (E)-8-Methyl-6-nonenoic acid with NHS and DCC in an organic solvent like ethyl acetate to form the NHS ester.
-
The by-product, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.
-
The NHS ester is then reacted with coenzyme A in a buffered aqueous solution to form the final product, trans-8-Methyl-6-nonenoyl-CoA.
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The product can be purified using chromatographic techniques.
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Biological Significance and Signaling Pathways
(E)-8-Methyl-6-nonenoic acid is a crucial precursor in the biosynthesis of capsaicin, the molecule responsible for the pungency of chili peppers.[2] The capsaicin biosynthetic pathway involves the convergence of two metabolic routes: the phenylpropanoid pathway, which produces vanillylamine (B75263), and the branched-chain fatty acid synthesis pathway, which yields (E)-8-Methyl-6-nonenoic acid (in the form of its CoA ester).[9]
The enzyme capsaicin synthase then catalyzes the condensation of vanillylamine and 8-methyl-6-nonenoyl-CoA to form capsaicin.[9] The availability of (E)-8-Methyl-6-nonenoic acid is a key factor in determining the overall production of capsaicin and therefore the pungency of the pepper.[2]
Below is a diagram illustrating the central role of (E)-8-Methyl-6-nonenoic acid in the capsaicin biosynthesis pathway.
Figure 1. Simplified diagram of the capsaicin biosynthesis pathway.
Conclusion
(E)-8-Methyl-6-nonenoic acid is a chemically significant molecule that serves as a vital building block in the biosynthesis of capsaicin. Its chemical properties and synthesis are of great interest to researchers in natural product chemistry, drug discovery, and plant biochemistry. The information provided in this technical guide, including the summary of its properties, experimental protocols, and its role in the capsaicin biosynthesis pathway, offers a valuable resource for scientists and professionals working with this compound and its derivatives. Further research to fully characterize its spectral properties and optimize its synthesis will continue to be of importance to the scientific community.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. (E)-8-Methyl-6-nonenoic acid - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 3. scbt.com [scbt.com]
- 4. (E)-8-Methyl-6-nonenoic acid | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Methyl-6-nonenoic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus | MDPI [mdpi.com]
